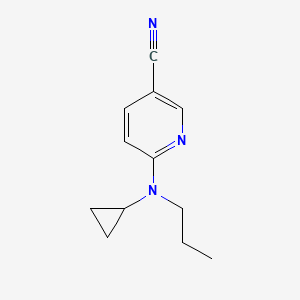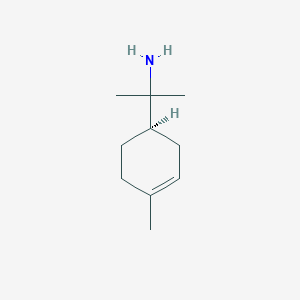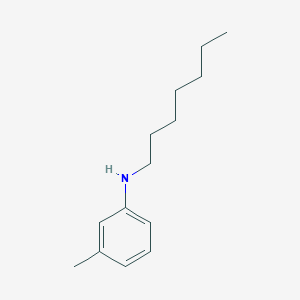
N-heptyl-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-heptyl-3-methylaniline: is an organic compound with the molecular formula C14H23N . It is a derivative of aniline, where the aniline ring is substituted with a heptyl group at the nitrogen atom and a methyl group at the third position of the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Alkylation of Aniline: One common method to synthesize N-heptyl-3-methylaniline involves the N-alkylation of aniline with heptyl halides in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Methylation of N-heptylaniline: Another approach involves the methylation of N-heptylaniline using methylating agents like methyl iodide or dimethyl sulfate. This reaction is usually carried out in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as palladium or ruthenium complexes, can enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-heptyl-3-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N-heptyl-3-methylcyclohexylamine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. Reagents like bromine or nitric acid are commonly used for halogenation and nitration, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: N-heptyl-3-methylcyclohexylamine.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-heptyl-3-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, agrochemicals, and pharmaceuticals.
Biology: In biological research, this compound is utilized as a probe to study the interactions of aromatic amines with biological macromolecules. It helps in understanding the binding mechanisms and effects of aniline derivatives on proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its derivatives are explored for their antimicrobial and anticancer properties.
Industry: this compound is employed in the production of specialty chemicals and materials. It is used as a precursor for the synthesis of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of N-heptyl-3-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins, influencing their activity and function. The pathways involved in its action include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparison with Similar Compounds
N-methylaniline: A simpler derivative with a single methyl group on the nitrogen atom.
N-heptylaniline: Lacks the methyl group on the aromatic ring.
3-methylaniline: Contains only the methyl group on the aromatic ring without the heptyl substitution.
Uniqueness: N-heptyl-3-methylaniline is unique due to the presence of both the heptyl and methyl groups, which confer distinct chemical and physical properties. This dual substitution enhances its lipophilicity and reactivity, making it a valuable compound in various synthetic and industrial applications.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-heptyl-3-methylaniline |
InChI |
InChI=1S/C14H23N/c1-3-4-5-6-7-11-15-14-10-8-9-13(2)12-14/h8-10,12,15H,3-7,11H2,1-2H3 |
InChI Key |
XYXPHQBMPFJDSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=CC=CC(=C1)C |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


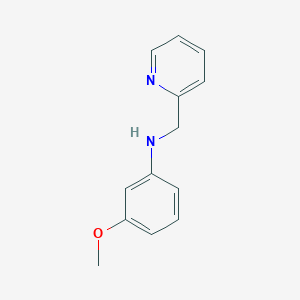

![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
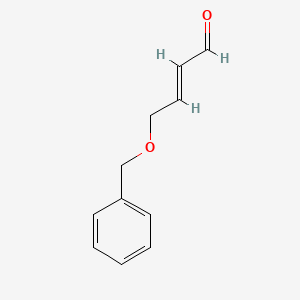
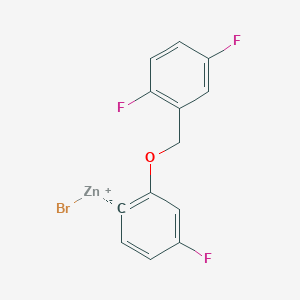
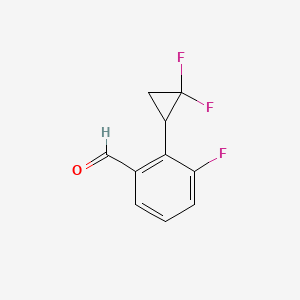
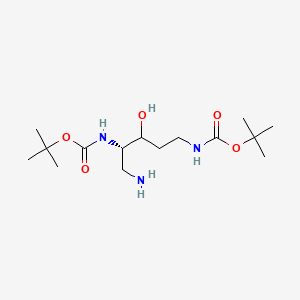
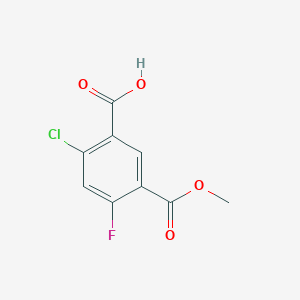
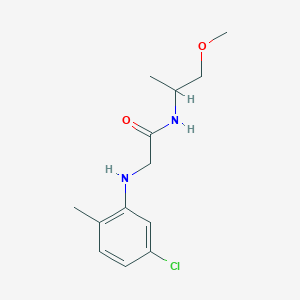

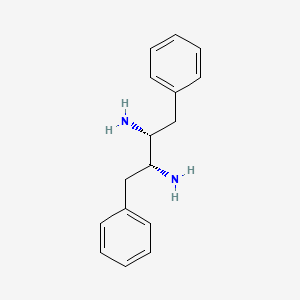
![2-(Imidazo[2,1-b]thiazol-6-yl)-N-(4h-1,2,4-triazol-3-yl)acetamide](/img/structure/B14896773.png)
